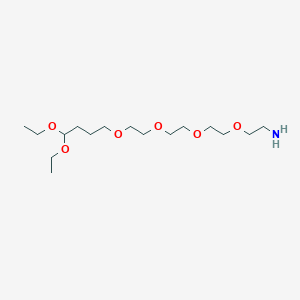
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. It is a heterocyclic organic compound that has a wide range of applications in scientific research. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
- A study by Chen Zhan-guo (2008) explored a new method for synthesizing a derivative of 3,4-dihydroisoquinolin-1(2H)-one, providing a mild and efficient synthetic route with high yield (Chen Zhan-guo, 2008).
- Freeman et al. (2023) demonstrated a general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, indicating versatility in chemical synthesis (Freeman et al., 2023).
- Mujde et al. (2011) reported a new preparation method for the 3,4-dihydroisoquinolin-1(2H)-one skeleton, crucial for isoquinoline alkaloids (Mujde et al., 2011).
Potential Medical Applications
- Cheon et al. (1999) explored the synthesis and in vitro antitumor activity of isoquinolone derivatives, highlighting potential therapeutic applications (Cheon et al., 1999).
- Lv et al. (2014) reported on the design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives, demonstrating good antitumor activity against certain cancer cells (Lv et al., 2014).
Other Chemical Synthesis and Applications
- Liermann and Opatz (2008) discussed the transformation of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles into lamellarin G trimethyl ether and lamellarin U, indicating the compound's role in complex chemical syntheses (Liermann & Opatz, 2008).
- Severin et al. (2010) developed a one-pot procedure for synthesizing fluorinated 1-benzoyl-3,4-dihydroisoquinolines, showing the adaptability of the compound in various synthetic processes (Severin et al., 2010).
Propiedades
IUPAC Name |
2-benzyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQDPTFLHWZMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449306 | |
| Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
6772-61-8 | |
| Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)

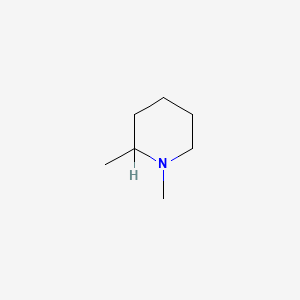
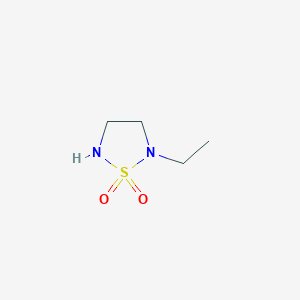
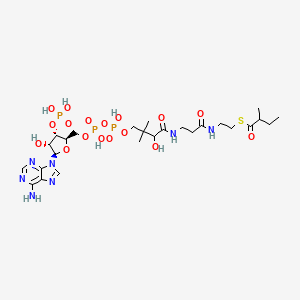
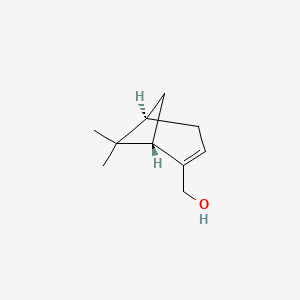




![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)
